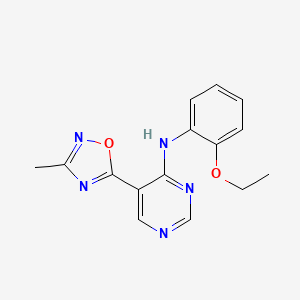

![molecular formula C12H23NO B2652863 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol CAS No. 923526-83-4](/img/structure/B2652863.png)

4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

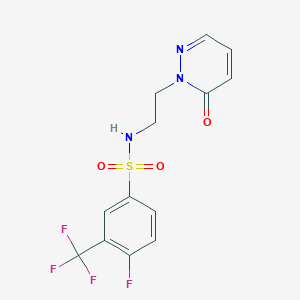

“4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol” is a chemical compound with the CAS Number: 923526-83-4 . It has a molecular weight of 197.32 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H23NO/c14-11-5-4-9-13-10-8-12-6-2-1-3-7-12/h2,6,12-14H,1,3-5,7-11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Wissenschaftliche Forschungsanwendungen

Chromatographic Separation Techniques

The solvent system comprising n-butanol, methyl ethyl ketone, and water, with an atmosphere saturated with cyclohexylamine, demonstrates excellent separation of amino acids. This method is reproducible, lacks the unpredictability of phenolic systems, and imparts distinctive colors to many amino acids after ninhydrin treatment, facilitating the identification of adjacent amino acids (Mizell & Simpson, 1961).

Advanced Polymer Synthesis

Research on hydrophilic aliphatic polyesters highlights the design, synthesis, and ring-opening polymerization of functional cyclic esters containing protected functional groups, such as hydroxyl, bishydroxyl, amino, and carboxyl. This study showcases the potential of using cyclic ester derivatives for creating versatile polymeric materials (Trollsås et al., 2000).

Catalytic Synthesis of Chiral Compounds

The enantioselective addition of diethylzinc to aldehydes, catalyzed by amino alcohols derived from phenylethylamine, demonstrates the synthesis of chiral secondary alcohols with high enantioselectivity. This method is significant for controlling the stereochemical outcome of reactions, contributing to the development of enantiomerically pure compounds (Asami et al., 2015).

Biodegradable Polymer Precursors

The microbial production of 4-amino-1-butanol from glucose by metabolically engineered Corynebacterium glutamicum is a groundbreaking development. This process creates an important intermediate for drugs and a precursor for biodegradable polymers used in gene delivery, demonstrating an efficient and sustainable approach to producing primary amino alcohols from renewable resources (Prabowo et al., 2020).

Solvent Effects and Solubility Studies

Research on the solubility of 2-amino-3-methylbenzoic acid across various solvents has profound implications for its purification and application in different domains. Understanding the solubility behavior and the effects of different solvents is crucial for optimizing the solution processes of similar compounds (Zhu et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(2-cyclohex-2-en-1-ylethylamino)butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-11-5-4-9-13-10-8-12-6-2-1-3-7-12/h2,6,12-14H,1,3-5,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVELTLDYYSDWNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)CCNCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2652785.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2652794.png)

![3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2652795.png)

![3-[(3,4-dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol, Mixture of diastereomers](/img/structure/B2652796.png)

![7-tert-butyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2652797.png)

![(E)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2652798.png)